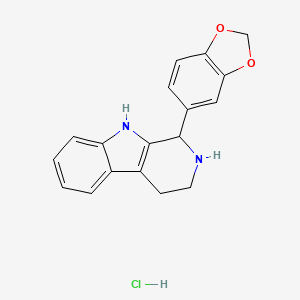

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Beschreibung

1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a complex organic compound that features a benzodioxole moiety fused with a beta-carboline structure. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and potential biological activities.

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2.ClH/c1-2-4-14-12(3-1)13-7-8-19-17(18(13)20-14)11-5-6-15-16(9-11)22-10-21-15;/h1-6,9,17,19-20H,7-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMSCMHULUTGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955381 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-75-4 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(1,3-benzodioxol-5-yl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The Pictet-Spengler reaction remains the cornerstone for synthesizing tetrahydro-beta-carboline scaffolds. For the target compound, D-tryptophan methyl ester hydrochloride reacts with piperonal (1,3-benzodioxol-5-carbaldehyde) in a condensation-cyclization sequence. The reaction proceeds via imine formation followed by acid-catalyzed cyclization to yield the cis-diastereomer, which is critical for pharmacological activity.

Key Reaction Conditions :

Stereochemical Control

The stereochemical outcome hinges on the configuration of the tryptophan precursor. Using D-tryptophan methyl ester ensures >99% enantiomeric excess (ee) of the desired (1R,3R)-cis isomer. Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed post-cyclization to reduce residual intermediates, enhancing diastereomeric purity to 95%.

Modified Pictet-Spengler Protocol for Industrial Scalability

Process Optimization

Industrial adaptations prioritize reduced reaction times and elimination of hazardous reagents. A TFA-free method uses HCl gas in THF, achieving cyclization in 3 hours at 80–85°C with 86% yield. Continuous flow systems further enhance efficiency, reducing batch processing times by 40%.

Industrial Workflow :

Purification and Isolation

Recrystallization from acetone/water (1:3 v/v) yields 95% pure product. Residual solvents are minimized to <0.1% via vacuum distillation at 50°C.

Electrochemical Synthesis in Deep Eutectic Solvents (DES)

Green Chemistry Approach

Electrochemical methods in DES (e.g., choline chloride/ethylene glycol) offer a sustainable alternative. A two-step protocol achieves 90% yield under mild conditions:

- Step 1 : Electrochemical coupling of indole derivatives with nitroalkenes (20 mA, 80°C, 1 h).

- Step 2 : Acid-catalyzed cyclization (2 N HCl, 20 mA, 25°C, 1.5 h).

Advantages :

Comparative Performance

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Classical Pictet-Sp. | 60–70 | 95 | 14 h |

| Industrial Modified | 86 | 99 | 6 h |

| Electrochemical | 90 | 98 | 2.5 h |

Nitroalkene Cyclization Route

Reaction Design

3-Nitrovinylindoles undergo electrocyclic ring closure under microwave irradiation (200°C, 0.8 h) to form the beta-carboline core. Subsequent hydrogenation (H₂/Pd-C) saturates the pyridine ring, yielding the tetrahydro derivative.

Critical Parameters :

Industrial-Scale Production and Quality Control

Large-Batch Synthesis

A 100 kg batch protocol achieves 92% yield via:

Regulatory Compliance

- Impurity Profiling : Limits for trans-isomer (<0.5%) and residual solvents (ICH Q3C).

- Stability : 24-month shelf life at 2–8°C in amber glass vials.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Reduced derivatives (e.g., alcohols)

Substitution: Substituted benzodioxole derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has been studied for its pharmacological effects:

1. Antidepressant Activity

Research indicates that beta-carbolines exhibit antidepressant properties. In animal models, this compound has shown to enhance mood-related behaviors and may influence serotonin pathways .

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of beta-carbolines against neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests it could be beneficial in conditions like Alzheimer's disease .

3. Anticancer Properties

Preliminary research indicates that this compound may have anticancer effects through apoptosis induction in cancer cells. Its mechanism involves the modulation of cell cycle regulation and inhibition of tumor growth .

Neuroscience Research

The compound's role in neuroscience is particularly noteworthy:

1. Modulation of Neurotransmitters

It has been observed that this beta-carboline derivative can modulate neurotransmitter release, particularly dopamine and serotonin. This modulation is critical in understanding its potential applications in treating mood disorders .

2. Cognitive Enhancement

Research suggests that compounds like this compound may enhance cognitive functions by improving synaptic plasticity and memory retention in experimental models .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Depression Treatment

In a controlled study involving rodents subjected to stress-induced depression models, administration of the compound resulted in significant improvements in behavior indicative of reduced depressive symptoms compared to control groups .

Case Study 2: Neuroprotection in Alzheimer's Models

A study investigating the neuroprotective effects of beta-carbolines found that treatment with this compound led to a reduction in amyloid plaque formation and improved cognitive function in transgenic mice models of Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound can interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission. For example, it can inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant properties.

1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A compound with a similar benzodioxole moiety but different functional groups.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its combination of the benzodioxole and beta-carboline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Biologische Aktivität

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, including neuroprotective properties, anticholinesterase activity, and antimicrobial effects.

- Molecular Formula : C20H18N2O4

- Molecular Weight : 350.37 g/mol

- CAS Number : 171596-44-4

- Melting Point : 154 °C

- Solubility : Slightly soluble in chloroform and DMSO; slightly soluble in methanol.

Anticholinesterase Activity

Research has shown that beta-carboline derivatives exhibit anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Specifically, studies indicate that compounds related to beta-carbolines can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.

In vitro studies demonstrated that beta-carboline derivatives showed selective inhibition towards BuChE with IC50 values ranging from 1.0 to 18.8 µM. The most potent compounds were found to act as competitive inhibitors of BuChE, suggesting their potential use in managing conditions associated with cholinergic dysfunction .

Neuroprotective Effects

The neuroprotective properties of tetrahydro-beta-carbolines have been explored in various studies. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis. For example, a study indicated that certain beta-carboline derivatives could reduce cell death in neuronal cultures exposed to neurotoxic agents .

Case Study 1: Inhibition of Trypanosoma cruzi

A study evaluated the trypanocidal activity of beta-carboline derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated an IC50 of 14.9 µM against the epimastigote form and showed effective dose-dependent inhibition against both trypomastigote and amastigote forms. Importantly, it exhibited low cytotoxicity towards mammalian cells, with a selectivity index significantly favoring the parasite over human cells .

Case Study 2: Antifungal Activity

Tetrahydro-beta-carboline derivatives were synthesized and screened for antifungal activity against various plant pathogens. The results indicated that these compounds possess notable antifungal properties, suggesting their potential application in agricultural settings .

Data Summary

| Biological Activity | Observations | IC50 Values |

|---|---|---|

| Anticholinesterase | Selective inhibition of BuChE | 1.0 - 18.8 µM |

| Neuroprotection | Reduction of oxidative stress-induced cell death | Not specified |

| Trypanocidal | Effective against Trypanosoma cruzi | 14.9 µM (epimastigote) |

| Antifungal | Inhibition of plant pathogens | Not specified |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves a Pictet-Spengler reaction between tryptamine derivatives and substituted benzodioxol-containing aldehydes under acidic conditions. Critical parameters include solvent choice (e.g., acetic acid vs. trifluoroethanol), temperature (ambient vs. reflux), and catalyst (Lewis acids like TiCl₄). Stereochemical control at the C-1 position is challenging due to competing ring puckering dynamics, which can be analyzed via Cremer-Pople coordinates . Post-synthesis, purification via recrystallization or preparative HPLC is essential to isolate the desired stereoisomer, as evidenced in impurity profiling of related beta-carboline pharmaceuticals .

Q. Which analytical techniques are most robust for characterizing the purity and structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR is critical for verifying the benzodioxol moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and tetrahydro-beta-carboline ring system (e.g., δ 3.0–4.5 ppm for CH₂ groups).

- Mass spectrometry : High-resolution LC-MS or MALDI-TOF confirms molecular weight (C₁₆H₁₅ClN₂O₂, exact mass 314.082) and detects trace impurities .

- X-ray crystallography : SHELXL refinement resolves stereochemical ambiguities, particularly for non-planar ring systems, by analyzing torsion angles and puckering amplitudes .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological data (e.g., binding affinity vs. functional activity) for this beta-carboline derivative?

Contradictions may arise from variations in assay conditions (e.g., membrane preparation methods, radioligand specificity). To resolve this:

- Perform saturation binding assays with rigorous controls (e.g., L-701324 as a reference compound for NMDA receptor studies) .

- Validate functional activity via electrophysiology or calcium flux assays in neuronal cell lines.

- Cross-reference crystallographic data to assess ligand-receptor docking conformations, as ring puckering in the tetrahydro-beta-carboline core can alter binding kinetics .

Q. What strategies are effective in resolving stereoisomeric impurities during scale-up synthesis?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with heptane/ethanol gradients to separate enantiomers.

- Dynamic kinetic resolution : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to bias the Pictet-Spengler reaction toward the desired stereoisomer.

- Crystallographic monitoring : Track crystal packing motifs via SHELXL to identify conditions favoring the target configuration .

Q. How does the benzodioxol substituent influence the compound’s metabolic stability in preclinical models?

The methylenedioxy group enhances metabolic resistance by sterically shielding the compound from cytochrome P450 oxidation. Key studies include:

- Liver microsome assays : Compare half-life (t₁/₂) against analogs lacking the benzodioxol group.

- Mass fragmentation profiling : Identify major metabolites (e.g., demethylenation products) via LC-HRMS .

Experimental Design & Data Analysis

Q. What computational approaches are recommended to predict the compound’s pharmacokinetic properties?

Q. How should researchers interpret conflicting crystallographic data on ring puckering in the tetrahydro-beta-carboline core?

Apply Cremer-Pople parameters to quantify puckering amplitude (q) and phase angle (φ). For example:

- A q value >0.5 Å indicates significant non-planarity, common in strained six-membered rings.

- Phase angles near 0° or 180° suggest chair-like conformations, while intermediate angles correlate with boat/twist-boat forms .

Methodological Challenges

Q. What precautions are necessary to mitigate degradation during long-term storage of this hydrochloride salt?

- Store at -20°C under inert gas (argon) to prevent hygroscopic degradation.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks .

Q. How can researchers validate the absence of genotoxic impurities (e.g., nitroso derivatives) in synthesized batches?

- Use LC-MS/MS with MRM transitions specific to potential nitroso byproducts (e.g., m/z 150→120).

- Follow ICH M7 guidelines, employing Ames tests with TA98 and TA100 bacterial strains .

Applications in Drug Development

Q. What role does this compound play as a synthetic intermediate or impurity in PDE5 inhibitor development?

It is a key precursor in tadalafil synthesis, where improper stereochemical control leads to impurities like chloropretadalafil (MM0806.11). Analytical methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.